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Compound of Interest

Compound Name:
5-Thiophen-2-yl-isoxazole-3-

carbaldehyde

Cat. No.: B1333437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential biological significance of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde.

The information is curated for professionals in the fields of chemical research and drug

development.

Chemical Structure and Identifiers
5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a heterocyclic organic compound featuring a

central isoxazole ring substituted with a thiophene group at the 5-position and a carbaldehyde

(formyl) group at the 3-position.

Table 1: Chemical Identifiers and Properties
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Identifier/Property Value Reference

Molecular Formula C8H5NO2S [1]

Molecular Weight 179.20 g/mol [2]

IUPAC Name
5-(thiophen-2-yl)-1,2-oxazole-

3-carbaldehyde
[1]

SMILES O=Cc1cc(on1)-c2cccs2 [1]

InChI
InChI=1S/C8H5NO2S/c10-5-6-

4-7(11-9-6)8-2-1-3-12-8/h1-5H
[1]

InChIKey
ICENILRKNUKRPB-

UHFFFAOYSA-N
[1]

Physical Form Solid [2]

Chemical Structure Diagram

Caption: 2D structure of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde.

Physicochemical and Spectral Data
While specific experimental spectral data for 5-Thiophen-2-yl-isoxazole-3-carbaldehyde is

not widely available in the cited literature, predicted data and characteristics of similar

compounds are summarized below.

Table 2: Predicted Physicochemical and Spectral Properties
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Property
Predicted
Value/Characteristic

Reference

XlogP 1.5 [1]

Monoisotopic Mass 179.0041 Da [1]

Predicted [M+H]+ 180.01138 m/z [1]

Predicted 1H NMR

Aldehyde proton (CHO): ~9.9-

10.1 ppm; Thiophene and

isoxazole ring protons: ~7.0-

8.5 ppm.

Based on similar structures[3]

Predicted 13C NMR

Carbonyl carbon (C=O): ~180-

190 ppm; Aromatic carbons:

~110-160 ppm.

Based on similar structures[3]

Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of 5-Thiophen-2-yl-isoxazole-3-
carbaldehyde is not readily available. However, based on established methods for the

synthesis of 3-formyl-5-substituted isoxazoles, a plausible synthetic route is proposed. A

common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an

alkyne.

Proposed Synthetic Pathway

A plausible synthesis could involve the reaction of thiophene-2-carboxaldehyde oxime with an

appropriate three-carbon building block that can be subsequently converted to the aldehyde

functionality. A more direct approach would be the cycloaddition of a thiophene-containing

nitrile oxide with a suitable acetylene derivative bearing a protected aldehyde group.

Experimental Protocol: A Plausible [3+2] Cycloaddition Approach

This protocol is a hypothetical procedure based on general methods for isoxazole synthesis.[4]

[5][6]

Step 1: Generation of Thiophene-2-carbonitrile oxide
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To a solution of thiophene-2-carboxaldehyde oxime (1 equivalent) in a suitable solvent such

as dichloromethane or THF, add a mild oxidizing agent like N-chlorosuccinimide (NCS) or

sodium hypochlorite in the presence of a base (e.g., triethylamine) at 0 °C.

Stir the reaction mixture at room temperature and monitor the formation of the nitrile oxide by

thin-layer chromatography (TLC).

Step 2: Cycloaddition with an Acetaldehyde Equivalent

To the in-situ generated thiophene-2-carbonitrile oxide, add propargyl aldehyde diethyl acetal

(1.1 equivalents).

Allow the reaction to proceed at room temperature for several hours to overnight, monitoring

by TLC.

Step 3: Deprotection of the Aldehyde

Upon completion of the cycloaddition, concentrate the reaction mixture under reduced

pressure.

Dissolve the residue in a mixture of an organic solvent (e.g., acetone) and aqueous acid

(e.g., 1M HCl).

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

Step 4: Work-up and Purification

Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate

solution).

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of hexane and ethyl acetate) to yield 5-Thiophen-2-yl-isoxazole-3-
carbaldehyde.
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Synthetic Workflow Diagram

Proposed Synthetic Workflow

Thiophene-2-carboxaldehyde oxime Oxidation (e.g., NCS) Thiophene-2-carbonitrile oxide

[3+2] Cycloaddition

Propargyl aldehyde diethyl acetal

Protected Isoxazole Acidic Hydrolysis 5-Thiophen-2-yl-isoxazole-3-carbaldehyde Purification

Click to download full resolution via product page

Caption: A plausible workflow for the synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde.

Biological Activity and Potential Applications
The isoxazole ring is a well-established pharmacophore found in numerous FDA-approved

drugs.[7] Similarly, thiophene derivatives exhibit a wide range of biological activities. The

combination of these two heterocycles in a single molecule makes 5-Thiophen-2-yl-isoxazole-
3-carbaldehyde a compound of significant interest for drug discovery.

While specific biological data for the title compound is limited, research on closely related 5-

(thiophen-2-yl)isoxazoles has identified them as promising anti-breast cancer agents.[8][9]

These studies suggest that the 5-(thiophen-2-yl)isoxazole scaffold can exhibit potent and

selective cytotoxicity against cancer cell lines.

Potential Mechanism of Action: Estrogen Receptor α (ERα) Antagonism

In silico and in vitro studies on certain 5-(thiophen-2-yl)isoxazole derivatives have indicated that

they may exert their anti-cancer effects by acting as antagonists of the estrogen receptor alpha

(ERα).[8][9] ERα is a key driver in the proliferation of a significant portion of breast cancers.

Proposed Signaling Pathway
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Proposed Mechanism of ERα Antagonism
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Caption: A proposed signaling pathway for the anti-cancer activity of 5-(thiophen-2-yl)isoxazole

derivatives.
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It is important to note that while this provides a potential avenue for the biological activity of 5-
Thiophen-2-yl-isoxazole-3-carbaldehyde, experimental validation for this specific compound

is required. The aldehyde functionality at the 3-position could influence its binding affinity and

overall activity compared to other derivatives.

Summary and Future Directions
5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a structurally interesting heterocyclic

compound with potential for further investigation in medicinal chemistry. The presence of both

the isoxazole and thiophene moieties suggests a likelihood of biological activity. Future

research should focus on:

Definitive Synthesis and Characterization: Development and publication of a detailed,

reproducible synthetic protocol and full spectral characterization (NMR, MS, IR).

Biological Screening: Evaluation of the compound's activity against a panel of cancer cell

lines, particularly those that are ERα-positive.

Mechanism of Action Studies: If activity is confirmed, detailed studies to elucidate the precise

molecular targets and signaling pathways involved.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to

understand the role of the carbaldehyde group and other structural features in determining

biological activity.

This technical guide serves as a foundational resource for researchers interested in exploring

the chemical and biological properties of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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